5-(p-Tolyl)nicotinonitrile

Vue d'ensemble

Description

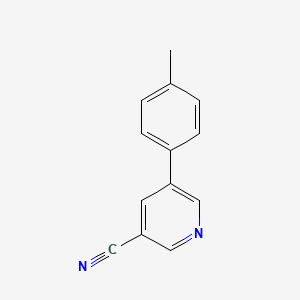

5-(p-Tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core with a p-tolyl group attached to the fifth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)nicotinonitrile typically involves a multi-component reaction. One common method is the Dimroth rearrangement, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction is carried out under specific conditions to achieve good yields of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(p-Tolyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(p-Tolyl)nicotinonitrile and its derivatives have shown significant biological activities, making them valuable in the development of therapeutic agents. Notable applications include:

- Anticancer Agents : Compounds containing the nicotinonitrile moiety have been reported to exhibit anticancer properties. For instance, derivatives of nicotinonitriles have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Cardiotonic and Antimicrobial Activities : Some derivatives have been identified as cardiotonic agents, which can enhance cardiac function. Additionally, their antimicrobial properties make them suitable candidates for developing new antibiotics .

- Inhibition of Key Enzymes : The compound has been studied for its potential to inhibit specific protein kinases and other enzymes involved in critical biological pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

Materials Science

This compound also finds applications beyond medicinal chemistry:

- Optoelectronic Materials : Research indicates that derivatives of this compound can be used in the fabrication of luminescent materials. These materials are essential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

- Electrical Conductivity : Some studies have explored the use of nicotinonitriles as conductive polymers or components in electronic devices due to their favorable electronic properties .

Synthetic Intermediates

The compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex organic molecules through various chemical reactions. It can undergo nucleophilic substitutions and cyclization reactions to yield diverse chemical entities .

- Case Studies on Synthesis : Various case studies highlight the methodologies employed for synthesizing derivatives of this compound, showcasing its versatility in synthetic organic chemistry. For example, specific reaction conditions have been optimized to improve yields and selectivity in producing desired products .

Mécanisme D'action

The mechanism of action of 5-(p-Tolyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Nicotinonitrile: The parent compound with a simpler structure.

4-Phenyl-5-(p-Tolyl)nicotinonitrile: A derivative with an additional phenyl group.

Nicotinonitrile-coumarin hybrids: Compounds with combined nicotinonitrile and coumarin structures.

Uniqueness: 5-(p-Tolyl)nicotinonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nicotinonitrile derivatives and contributes to its specific properties and applications.

Activité Biologique

5-(p-Tolyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a p-tolyl group and a nitrile substituent. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 198.22 g/mol

The presence of the nitrile group enhances its potential interactions with biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Antistaphylococcal activity: MIC values ranged from 15.625 to 62.5 μM.

- Antienterococcal activity: MIC values ranged from 62.5 to 125 μM.

- Mechanism of Action : The compound acts by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production, leading to bactericidal effects .

Comparative Antimicrobial Efficacy

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

| Escherichia coli | >125 | No significant effect |

| Pseudomonas aeruginosa | >125 | No significant effect |

Anticancer Activity

This compound has shown promising results in cancer research, particularly as an inhibitor of various tyrosine kinases involved in tumor growth.

Mechanisms and Efficacy:

- EGFR Inhibition : The compound exhibits potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of approximately 0.6 µM against A-549 lung cancer cells .

- VEGFR-2 Targeting : It also inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for angiogenesis in tumors, with an IC50 value of 3.6 µM, demonstrating potential for use in anticancer therapies .

Cytotoxicity Profile

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A-549 (Lung) | 0.6 | Strong EGFR inhibitor |

| MCF-7 (Breast) | 1.06-8.92 | Effective against various cancer lines |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, showing promise in reducing cytokine production and modulating inflammatory responses.

Research Insights:

Propriétés

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWMSANHQMUUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745123 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267230-52-3 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.